molecular formula C17H12ClFN2O B1677028 Nuarimol CAS No. 63284-71-9

Nuarimol

Cat. No. B1677028
CAS RN: 63284-71-9
M. Wt: 314.7 g/mol
InChI Key: SAPGTCDSBGMXCD-UHFFFAOYSA-N
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Description

Nuarimol is a fungicide that belongs to the group of phenylpyrroles . It has the molecular formula C17H12ClFN2O and a molecular weight of 314.741 . It is used in the preparation of difluoroethyl-containing heterocyclic compounds useful as antiviral agents and fungicides .


Molecular Structure Analysis

The molecular structure of this compound has been studied using advanced analytical techniques . The IUPAC Standard InChI for this compound is InChI=1S/C17H12ClFN2O/c18-16-4-2-1-3-15 (16)17 (22,13-9-20-11-21-10-13)12-5-7-14 (19)8-6-12/h1-11,22H .


Chemical Reactions Analysis

The primary metabolic pathway of this compound involves mainly aryl hydroxylation . Major degradation reactions observed on plants/soil surfaces and water include hydroxylation of the phenyl groups, oxidation of the carbinol carbon atom, dehalogenation, and carbinol dehydroxylation .


Physical And Chemical Properties Analysis

This compound has a melting point of 126°C and a predicted boiling point of 475.2±40.0 °C . It has a density of 1.3255 (estimate) and a vapor pressure of 1 x 10 -5 Pa at 23 °C . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

In vitro Effects on Carbonic Anhydrase Activity

A study conducted by Sinan et al. (2007) investigated the in vitro effects of Nuarimol on erythrocyte carbonic anhydrase (CA) activity in Saanen goats. The study found that this compound inhibited 50% of the enzymatic activity at a concentration of 0.352 mM (Sinan et al., 2007).

Enantioseparation and Interaction with Human Serum Albumin

Martínez-Gómez et al. (2008) explored the enantiomeric separation of this compound enantiomers using affinity electrokinetic chromatography. The study also analyzed this compound's interactions with human serum albumin (HSA) and found that the protein binding percentage of this compound at physiological HSA concentration was 75.2% (Martínez-Gómez et al., 2008).

Simultaneous Determination in Agricultural Products

Zhang et al. (2012) developed a method for the simultaneous enantioselective determination of this compound in fruits, vegetables, and soil using liquid chromatography–tandem mass spectrometry. This method is significant for quality control and toxicological studies of this compound in agricultural products (Zhang et al., 2012).

Safety and Hazards

Nuarimol is harmful if swallowed and causes serious eye irritation . It is also hazardous to the aquatic environment, causing both acute and long-term effects .

properties

IUPAC Name

(2-chlorophenyl)-(4-fluorophenyl)-pyrimidin-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O/c18-16-4-2-1-3-15(16)17(22,13-9-20-11-21-10-13)12-5-7-14(19)8-6-12/h1-11,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPGTCDSBGMXCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)F)(C3=CN=CN=C3)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2042220
Record name Nuarimol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63284-71-9
Record name Nuarimol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Nuarimol [ANSI:BSI:ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Pyrimidinemethanol, .alpha.-(2-chlorophenyl)-.alpha.-(4-fluorophenyl)-
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Record name Nuarimol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-chloro-4'-fluorobenzhydryl)-4-hydroxypyrimidine
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Record name NUARIMOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of nuarimol?

A1: this compound inhibits ergosterol biosynthesis in fungi. [, , ] It specifically targets the cytochrome P450 enzyme, Δ14-reductase, which is involved in the sterol C-14 demethylation step. []

Q2: How does the inhibition of ergosterol biosynthesis affect fungi?

A2: Ergosterol is a critical component of fungal cell membranes, similar to cholesterol in animal cells. Inhibiting its synthesis disrupts membrane integrity and fluidity, ultimately leading to fungal cell death. [, ]

Q3: Does this compound affect other cellular processes in fungi?

A3: Research suggests that this compound can also affect other cellular processes, such as conidiophore development, even at low concentrations that may not significantly affect mycelial growth. [] This indicates that different fungal cellular processes may have varying sensitivities to this compound.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C17H12ClFN2O, and its molecular weight is 314.75 g/mol. []

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research doesn't delve into detailed spectroscopic analysis, crystallographic data has been used to determine the three-dimensional structure of this compound. [] This information can be further utilized for computational studies and SAR analysis.

Q6: How effective is this compound as a seed treatment?

A6: this compound has demonstrated efficacy as a seed treatment against various fungal diseases, particularly take-all in wheat caused by Gaeumannomyces graminis var. tritici. [, ]

Q7: Does this compound show any phytotoxicity when used as a seed treatment?

A7: While generally effective, this compound seed treatments have shown phytotoxic effects on prairie grass seedlings, particularly affecting emergence and growth. [] This emphasizes the importance of optimizing treatment parameters and considering species-specific sensitivities.

Q8: How does soil temperature influence the efficacy of this compound?

A8: Studies on Ustilago bullata in prairie grass revealed that this compound's efficacy decreases with increasing soil temperatures. [] This highlights the importance of considering environmental factors when utilizing this compound for disease control.

Q9: How do structural modifications of this compound affect its antifungal activity?

A9: Research comparing this compound with other substituted pyrimidines, such as fenarimol and triarimol, revealed distinct structure-activity relationships in fungi compared to higher plants. [] This suggests that specific structural features are crucial for optimal activity against fungal targets.

Q10: How stable is this compound under different storage conditions?

A11: While specific stability studies under various storage conditions are not detailed in the provided research, information on this compound's degradation during the malting process and beer brewing is available. [, ]

Q11: How do different stages of malting and brewing affect this compound residues?

A12: During malting, steeping emerges as the most crucial stage for removing this compound residues, followed by germination and kilning. [] In beer brewing, a significant portion of this compound is removed with spent grain, with further reduction during fermentation. []

Q12: Have there been reports of fungal resistance to this compound?

A13: Yes, studies have identified triadimenol-resistant strains of Pyrenophora teres that exhibit cross-resistance to this compound. [] This finding highlights the potential for cross-resistance within the sterol C-14-demethylation inhibitor group of fungicides.

Q13: What is the mechanism behind this cross-resistance?

A13: Although not explicitly investigated in the provided research, it is likely that alterations in the target enzyme, Δ14-reductase, contribute to the observed cross-resistance. Further research is needed to confirm the precise mechanisms.

Q14: What is the toxicological profile of this compound?

A15: While the provided research primarily focuses on antifungal activity and residue analysis, some studies mention potential toxicological concerns. One study examined early hepatic changes induced by this compound in rats, indicating potential hepatotoxic effects. []

Q15: What other potential toxic effects of this compound have been observed?

A16: this compound's structural similarity to DDT raises concerns about its potential long-term effects. [] Research on other DDT analogues highlights the need for further investigation into this compound's potential endocrine-disrupting properties and other toxicological endpoints.

Q16: What analytical methods are used to detect and quantify this compound residues?

A17: Gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS) is widely employed for this compound analysis in various matrices. [, , , ] This technique provides the sensitivity and selectivity required for accurate residue determination.

Q17: Are there alternative analytical techniques for this compound analysis?

A18: Yes, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has also been successfully applied for the enantioselective detection of this compound in soil samples. [] This approach offers advantages for studying the fate and behavior of individual this compound enantiomers in the environment.

Q18: What is the environmental fate of this compound?

A19: While specific degradation pathways are not extensively discussed in the provided research, studies on this compound's behavior in soil suggest moderate persistence. [] Further research is crucial to fully understand its degradation products and long-term environmental impact.

Q19: What are the potential environmental concerns associated with this compound use?

A20: The potential for this compound to leach into groundwater and its effects on non-target organisms, particularly aquatic life, require careful consideration. [] Sustainable agricultural practices and monitoring programs are essential to minimize potential risks.

Q20: Are there alternative fungicides available for controlling diseases targeted by this compound?

A21: Yes, several other fungicides with different modes of action are available for controlling diseases like powdery mildew and Sigatoka leaf spot. [, , , ] These include triadimefon, propiconazole, mancozeb, and others, offering potential alternatives for disease management.

Q21: What are the advantages and disadvantages of these alternatives compared to this compound?

A22: Each alternative fungicide possesses its own efficacy, toxicity, and environmental impact profile. For instance, propiconazole has shown superior control of Sigatoka leaf spot compared to this compound, but its potential for resistance development needs attention. []

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